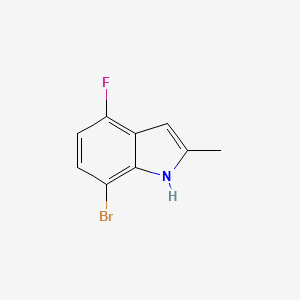

7-Bromo-4-fluoro-2-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

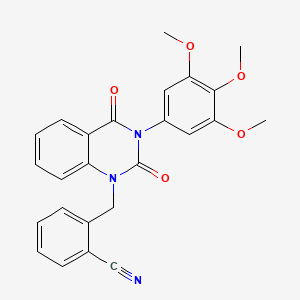

7-Bromo-4-fluoro-2-methyl-1H-indole is a chemical compound with the CAS Number: 1360951-32-1 . It has a molecular weight of 228.06 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was then transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Chemical Reactions Analysis

The reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was then transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.06 . The compound is stored at room temperature and is in liquid form .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Interaction with Fluoride Anions

Research has shown that indole derivatives, including 7-Bromo-4-fluoro-2-methyl-1H-indole, have been synthesized and studied for their photophysical properties. These compounds demonstrate high fluorescence quantum yields and varying solvent sensitivity in their fluorescence emission. This makes them potential candidates for fluorescent probes. Specifically, certain indole derivatives have shown significant spectral changes in fluorescence emission upon interaction with fluoride ions, indicating their selectivity towards specific anions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Synthesis and Biological Activities

Several studies have focused on synthesizing derivatives of indoles, including this compound, and investigating their biological activities. For instance, a study explored the synthesis and antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides (Narayana, Ashalatha, Raj, & Sarojini, 2009). Additionally, there has been research into the synthesis of various indole derivatives and their potential as antitumor agents (Houxing, 2009).

Synthetic Approaches and Applications in Medicinal Chemistry

Indole derivatives have been synthesized through various approaches, providing insights into their potential applications in medicinal chemistry. For example, the synthesis and evaluation of a novel HIV-1 attachment inhibitor, which includes the use of 7-azaindole derivatives, highlights the relevance of these compounds in drug development (Wang et al., 2003). Additionally, the development of robust synthesis methods for specific indole derivatives, like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, further emphasizes the importance of these compounds in pharmaceutical research (Mayes et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemische Analyse

Cellular Effects

Indole derivatives have been shown to have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .

Eigenschaften

IUPAC Name |

7-bromo-4-fluoro-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYFLHWYHASGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2570859.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2570860.png)

![5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2570864.png)

![3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B2570873.png)

![2-[6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid](/img/structure/B2570874.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570879.png)

![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)